molecular formula C24H22ClOP B8136578 Tetraphenylphosphonium chloride hydrate

Tetraphenylphosphonium chloride hydrate

Cat. No.: B8136578
M. Wt: 392.9 g/mol
InChI Key: ZSRGTIKFFGIJRG-UHFFFAOYSA-M
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Description

Tetraphenylphosphonium chloride hydrate is a chemical compound with the formula ([C_{24}H_{20}P]Cl \cdot xH_2O). It consists of tetraphenylphosphonium cations ([C_{24}H_{20}P]^+) and chloride anions (Cl^-), along with water molecules. This compound is known for its use in generating lipophilic salts from inorganic and organometallic anions, making it valuable in various chemical processes .

Preparation Methods

Tetraphenylphosphonium chloride hydrate can be synthesized through the reaction of chlorobenzene with triphenylphosphine, catalyzed by nickel salts. The reaction proceeds as follows: [ PhCl + PPh_3 \rightarrow [Ph_4P]Cl ] where (Ph) stands for phenyl groups. The compound can also be prepared as the corresponding bromide salt by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine .

Chemical Reactions Analysis

Tetraphenylphosphonium chloride hydrate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which tetraphenylphosphoniumchloridehydrate exerts its effects involves its ability to generate lipophilic salts. This property allows it to act as a phase-transfer catalyst, facilitating the dissolution of inorganic anions in organic solvents. This mechanism is crucial for its applications in various chemical processes .

Comparison with Similar Compounds

Tetraphenylphosphonium chloride hydrate can be compared with similar compounds such as:

This compound is unique due to its specific use in generating lipophilic salts and its role as a phase-transfer catalyst, which distinguishes it from other similar compounds.

Properties

IUPAC Name

tetraphenylphosphanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRGTIKFFGIJRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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